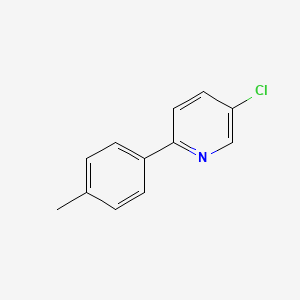
5-Chloro-2-(4-methylphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(4-methylphenyl)pyridine is a useful research compound. Its molecular formula is C12H10ClN and its molecular weight is 203.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Questions
Q. What are the optimal synthetic routes for 5-Chloro-2-(4-methylphenyl)pyridine, and how do reaction conditions influence yield and purity?
The synthesis of this compound often involves cross-coupling reactions, such as Suzuki-Miyaura coupling between 5-chloro-2-pyridyl boronic acid and 4-methylphenyl halides. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures .
- Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent side reactions.
- Base : K₂CO₃ or Cs₂CO₃ for deprotonation.
Yield optimization (typically 60–85%) requires careful control of stoichiometry and purification via column chromatography (silica gel, hexane/EtOAc eluent). Contaminants like dehalogenated byproducts are common if reducing agents are present .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.4 ppm) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 218.06).
- X-ray Crystallography : Single-crystal analysis with SHELX (e.g., SHELXL for refinement) to resolve Cl and methyl group positions. Use ORTEP-3 for graphical representation .
Q. How does the chloro-substituted pyridine core influence reactivity in cross-coupling or substitution reactions?
The electron-withdrawing chloro group at the 5-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. Example applications:
- SNAr : Replacement of Cl with amines or alkoxides under microwave irradiation (DMF, 120°C) .
- Cross-coupling : Suzuki reactions at the 2-position (4-methylphenyl group) require careful ligand selection to avoid steric hindrance .
Advanced Research Questions
Q. How can computational modeling and density functional theory (DFT) predict the biological activity of this compound derivatives?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The 4-methylphenyl group enhances hydrophobic binding, while the pyridine nitrogen participates in H-bonding .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from:
- Purity variations : HPLC-MS validation (>98% purity) is critical. Impurities like 5-hydroxy analogs can skew enzyme inhibition assays .
- Assay conditions : Buffer pH (e.g., Tris vs. PBS) and co-solvents (DMSO concentration ≤1%) significantly impact IC₅₀ values. Standardize protocols across replicates .
Q. How does X-ray crystallography validate the structural hypotheses of this compound in complex with biological targets?
- Data collection : High-resolution (<1.2 Å) synchrotron data for accurate electron density maps.
- Refinement : SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R₁ < 0.05 and wR₂ < 0.10 .
- Key interactions : Chlorine’s van der Waals contacts and pyridine’s π-stacking with aromatic residues (e.g., Phe in kinase ATP pockets) .
Q. What are the challenges in scaling up synthesis for in vivo studies while maintaining stereochemical integrity?
- Catalyst loading : Reduce Pd content to <50 ppm via scavengers (e.g., SiliaMetS Thiol) to avoid toxicity .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for >10 g batches. Monitor for polymorph formation via PXRD .
Q. Methodological Tables
Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges | Ref. |
|---|---|---|---|---|
| Suzuki Coupling | 78 | 95 | Pd contamination | [12] |
| SNAr with Piperidine | 65 | 90 | Byproduct formation | [3] |
| Grignard Addition | 52 | 88 | Moisture sensitivity | [7] |
Table 2. Recommended Characterization Parameters
| Technique | Parameters | Application |
|---|---|---|
| ¹H NMR (400 MHz) | CDCl₃, δ 2.4 (CH₃), 7.3–8.5 (Ar-H) | Confirm substitution pattern |
| X-ray Crystallography | SHELXL refinement, R₁ < 0.05 | Resolve Cl and methyl positions |
| HPLC-MS | C18 column, 70:30 MeCN/H₂O | Detect trace impurities |
Q. Critical Considerations for Researchers
- Data validation : Cross-check crystallographic data with CCDC entries and validate synthetic yields via independent replication.
属性
CAS 编号 |
669770-63-2 |
|---|---|
分子式 |
C12H10ClN |
分子量 |
203.67 g/mol |
IUPAC 名称 |
5-chloro-2-(4-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,1H3 |
InChI 键 |
WJKQDBJZUXOSBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













